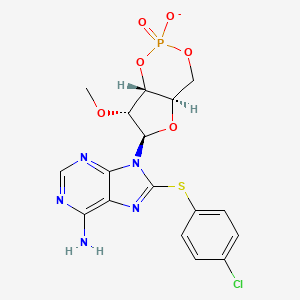
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is known for its ability to permeate cell membranes and activate protein kinases, making it a valuable tool in biochemical and pharmacological research. It is particularly noted for its role in modulating signal transduction pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate typically involves the introduction of the 4-chlorophenylthio group at the 8-position of the adenine ring, followed by methylation at the 2’-hydroxy group of the ribose moiety. The cyclic monophosphate structure is then formed through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve multiple purification steps, such as crystallization and chromatography, to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Applications De Recherche Scientifique
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study signal transduction pathways and enzyme kinetics.
Biology: The compound is employed in cell biology to investigate cellular responses to cAMP analogs.
Medicine: It has potential therapeutic applications in modulating immune responses and treating certain diseases.
Industry: The compound is used in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinases such as protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This activation leads to a cascade of intracellular events that modulate various cellular functions. The molecular targets include cAMP-dependent protein kinases and phosphodiesterases, which play crucial roles in regulating cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate: Similar in structure but lacks the 2’-O-methyl modification.
8-Bromo-adenosine-3’,5’-cyclic monophosphate: Another cAMP analog with a bromine atom at the 8-position.
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphorothioate: A phosphorothioate analog with similar properties
Uniqueness
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is unique due to its enhanced cell permeability and stability compared to other cAMP analogs. The 2’-O-methyl modification provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting activator of cAMP-dependent pathways .
Propriétés
Formule moléculaire |
C17H16ClN5O6PS- |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |
InChI |
InChI=1S/C17H17ClN5O6PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21)/p-1/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
BCGHHRAUZWOTNH-XNIJJKJLSA-M |
SMILES isomérique |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
SMILES canonique |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















